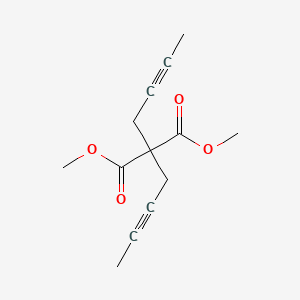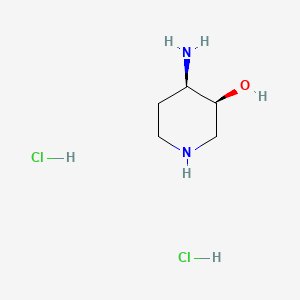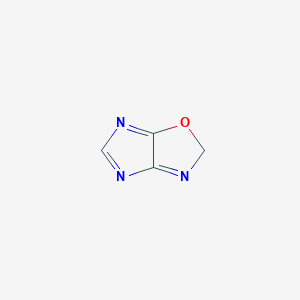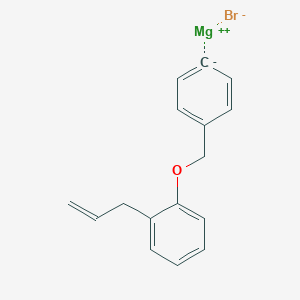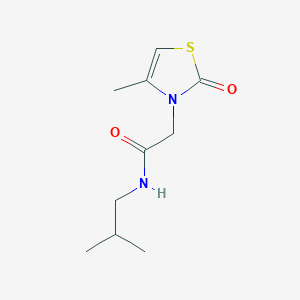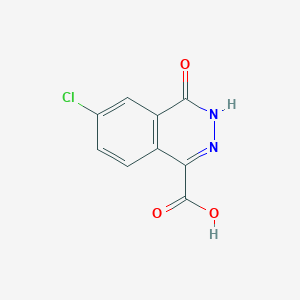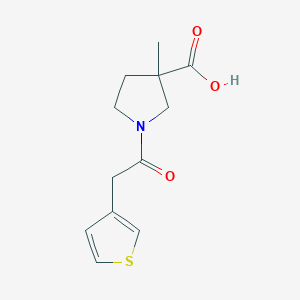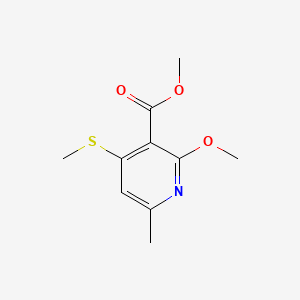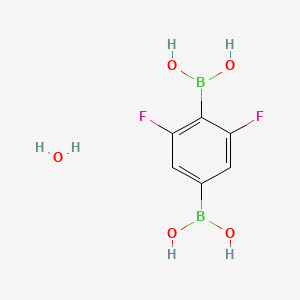
(2,6-Difluoro-1,4-phenylene)diboronic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is a chemical compound with the molecular formula C6H6B2F2O4. It is a derivative of phenylenediboronic acid, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate involves the reaction of benzene-1,4-diboronic acid with sodium fluoride in an aqueous solution. The resulting sodium salt is then treated with acetic acid or another suitable acid to yield the desired monohydrate form .
Industrial Production Methods
Industrial production of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Halides or pseudohalides, palladium catalyst, base (e.g., potassium carbonate or sodium hydroxide).
Conditions: Typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with the halide or pseudohalide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diboronic acid: A non-fluorinated analogue used in similar cross-coupling reactions.
2,5-Difluoro-1,4-phenylenediboronic acid: Another fluorinated derivative with fluorine atoms at the 2 and 5 positions.
1,4-Phenylenediboronic acid: A simpler analogue without any fluorine substitutions
Uniqueness
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is unique due to the presence of fluorine atoms, which can influence the electronic properties of the compound. This can lead to differences in reactivity and selectivity in cross-coupling reactions compared to its non-fluorinated analogues .
Properties
Molecular Formula |
C6H8B2F2O5 |
|---|---|
Molecular Weight |
219.75 g/mol |
IUPAC Name |
(4-borono-2,6-difluorophenyl)boronic acid;hydrate |
InChI |
InChI=1S/C6H6B2F2O4.H2O/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14;/h1-2,11-14H;1H2 |
InChI Key |
IRQORVXNKSBMCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)B(O)O)F)(O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


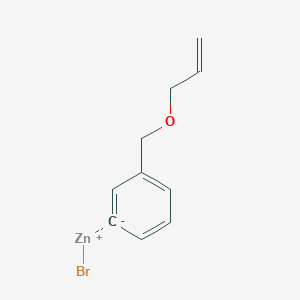
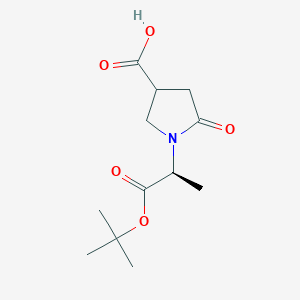
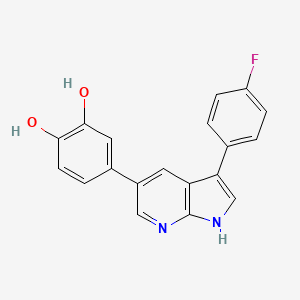
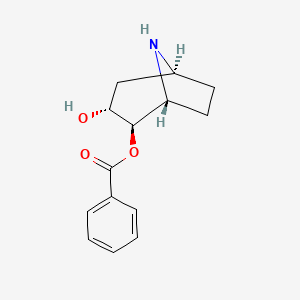
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
